molecular formula C2HN3O2S B12800944 2-Nitro-1,3,4-thiadiazole CAS No. 1606-77-5

2-Nitro-1,3,4-thiadiazole

Cat. No.: B12800944
CAS No.: 1606-77-5
M. Wt: 131.12 g/mol
InChI Key: JQMZIFITLRHNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms

Synthetic Routes and Reaction Conditions:

    Nitration of 1,3,4-thiadiazole: One common method involves the nitration of 1,3,4-thiadiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of nitrosating agents

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Typical reagents include nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso or nitro-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1,3

Properties

IUPAC Name

2-nitro-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMZIFITLRHNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302405
Record name 2-nitro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-77-5
Record name 2-Nitro-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-nitro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.